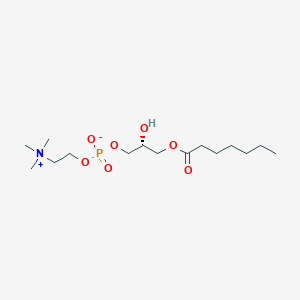
Phosphatidylcholines,egg
Descripción general
Descripción
Phosphatidylcholines, derived from egg yolk, are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and can be easily obtained from a variety of readily available sources, such as egg yolk or soybeans. Phosphatidylcholines are a member of the lecithin group of yellow-brownish fatty substances occurring in animal and plant tissues .
Mecanismo De Acción
Phosphatidylcholines, also known as “(3-Hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate”, are a class of phospholipids that incorporate choline as a headgroup .
Target of Action
Phosphatidylcholines are an important part of eukaryotic membranes . They are also a major source of the second messenger Diacylglycerol, Phosphatidic acid, Lysophosphatidic acid, and Arachidonic acid .
Mode of Action
Phosphatidylcholines are thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . They also play a role in membrane-mediated cell signaling and PCTP activation of other enzymes .
Biochemical Pathways
Phosphatidylcholines serve as a major source of the second messenger Diacylglycerol, Phosphatidic acid, Lysophosphatidic acid, and Arachidonic acid . These molecules can be further metabolized into other signaling molecules, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of phosphatidylcholines derived from choline, trimethylamine (TMA), and trimethylamine-N-oxide (TMAO) have been studied . .
Result of Action
The molecular and cellular effects of phosphatidylcholines’ action are diverse, given their role in cell membrane structure and function, as well as their contribution to various signaling molecules .
Action Environment
The action, efficacy, and stability of phosphatidylcholines can be influenced by various environmental factors. For instance, the acyl chain composition of dietary sources of phosphatidylcholine is highly diverse, which can affect digestion, absorption, and metabolism .
Análisis Bioquímico
Biochemical Properties
Phosphatidylcholines play a crucial role in biochemical reactions. They are involved in the condensation between diacylglycerol (DAG) and cytidine 5’-diphosphocholine (CDP-choline or citicoline), a process mediated by the enzyme diacylglycerol cholinephosphotransferase . They also interact with various enzymes, proteins, and other biomolecules, contributing to the overall biochemical reactions within the cell .
Cellular Effects
Phosphatidylcholines have significant effects on various types of cells and cellular processes. They influence cell function by maintaining the integrity of cell membranes, facilitating the passage of nutrients into the cell, and escorting waste out . They also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of phosphatidylcholines involves their role as a major constituent of cell membranes and pulmonary surfactant. They are more commonly found in the exoplasmic or outer leaflet of a cell membrane. It is thought that they are transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP). Phosphatidylcholines also play a role in membrane-mediated cell signaling and PCTP activation of other enzymes .
Temporal Effects in Laboratory Settings
The effects of phosphatidylcholines change over time in laboratory settings. They have been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on the product’s stability and degradation over time is still being researched.
Metabolic Pathways
Phosphatidylcholines are involved in several metabolic pathways. They interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The predominant route for the biosynthesis of phosphatidylcholines in eukaryotes involves the condensation between diacylglycerol (DAG) and cytidine 5’-diphosphocholine (CDP-choline or citicoline) .
Transport and Distribution
Phosphatidylcholines are transported and distributed within cells and tissues. They interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Phosphatidylcholines are primarily located in the exoplasmic or outer leaflet of a cell membrane
Métodos De Preparación
Phosphatidylcholines from egg yolk can be prepared through mechanical or chemical extraction using solvents like hexane. The typical fatty acid composition of egg yolk phosphatidylcholine includes approximately 33% palmitic acid, 13% stearic acid, 31% oleic acid, and 15% linoleic acid . Industrial production methods often involve a one-step, low-toxic purification method to separate neutral lipids and phosphatidylcholines simultaneously from egg yolk lipids by column chromatography with a short packed silica gel bed and a single solvent .
Análisis De Reacciones Químicas
Phosphatidylcholines undergo various chemical reactions, including hydrolysis catalyzed by phospholipase D to form phosphatidic acid, releasing the soluble choline headgroup into the cytosol . They can also be involved in oxidation reactions, where the oxidation index is measured by the ratio of absorbance at specific wavelengths . Common reagents used in these reactions include phospholipases and oxidizing agents.
Aplicaciones Científicas De Investigación
Phosphatidylcholines have a wide range of scientific research applications. They play a crucial role in membrane-mediated cell signaling and activation of other enzymes . In plant biology, phosphatidylcholines from insect eggs can activate an immune response in plants, leading to the accumulation of salicylic acid and hydrogen peroxide, defense gene expression, and cell death . In medicine, dietary phosphatidylcholines have been associated with beneficial changes in biomarkers related to high-density lipoprotein reverse cholesterol transport and regulation of cholesterol absorption and inflammation .
Comparación Con Compuestos Similares
Phosphatidylcholines are similar to other phospholipids such as phosphatidylethanolamine and sphingomyelin. they are unique in their incorporation of choline as a headgroup and their major role in biological membranes . Phosphatidylethanolamine and sphingomyelin share some membrane functions with phosphatidylcholines but have distinct properties and roles in cellular processes .
Similar compounds include:
- Phosphatidylethanolamine
- Sphingomyelin
- Phosphatidylserine
Phosphatidylcholines stand out due to their abundance in biological membranes and their involvement in various cellular functions.
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHYTKZTKWDSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H86NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97281-44-2 | |
| Record name | Phosphatidylcholines, egg | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)






![Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt](/img/structure/B3044026.png)


